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Cat. No.: B15580450 Get Quote

An In-depth Technical Guide to the Antifungal Peptoid AEC5

For Researchers, Scientists, and Drug Development Professionals

Abstract
AEC5 is a synthetic, trimeric N-substituted glycine peptoid with potent and selective antifungal

activity, particularly against the pathogenic yeast Cryptococcus neoformans, the primary

causative agent of cryptococcal meningitis. This document provides a comprehensive overview

of the chemical structure, properties, and biological activity of AEC5. Detailed experimental

protocols for its synthesis, characterization, and evaluation are presented, along with a

summary of its known quantitative data. Furthermore, this guide includes diagrammatic

representations of its synthetic pathway and proposed mechanism of action to facilitate a

deeper understanding of this promising antifungal agent.

Chemical Structure and Properties
AEC5 is a tripeptoid with the sequence N-(2,2,2-trifluoroethyl)glycine (Ntri) - N-(4-

aminobutyl)glycine (NLys) - N-(2-furylmethyl)glycine (Nfur). Peptoids are a class of

peptidomimetics where the side chains are appended to the nitrogen atom of the backbone

instead of the alpha-carbon. This structural modification confers significant resistance to

proteolytic degradation, a desirable property for therapeutic agents.

1.1. Monomer Structures
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The chemical structures of the individual N-substituted glycine monomers that constitute AEC5
are as follows:

N-(2,2,2-trifluoroethyl)glycine (Ntri): This monomer contributes a hydrophobic and electron-

withdrawing trifluoroethyl side chain.

N-(4-aminobutyl)glycine (NLys): This monomer possesses a primary amine in its side chain,

which is protonated at physiological pH, conferring a positive charge to the molecule. This

cationic nature is crucial for its interaction with the negatively charged fungal cell membrane.

N-(2-furylmethyl)glycine (Nfur): This monomer features a furan ring, an aromatic heterocycle,

which may contribute to its antifungal activity and specificity.

1.2. Physicochemical Properties

Detailed physicochemical properties of AEC5 are summarized in the table below.

Property Value

Molecular Formula C20H31F3N6O4

Molecular Weight 492.50 g/mol

Sequence Ntri-NLys-Nfur

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents

In Vivo Half-life >20 hours in a murine model

Biological Activity and Mechanism of Action
AEC5 exhibits potent fungicidal activity against Cryptococcus neoformans and Cryptococcus

gattii. It demonstrates rapid killing kinetics, significantly reducing fungal burden within hours.

The proposed mechanism of action is the disruption of the fungal cell membrane, a common

mode of action for many antimicrobial peptides.

2.1. Antifungal Spectrum
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The minimum inhibitory concentration (MIC) of AEC5 has been determined against various

fungal species.

Organism Strain MIC (µg/mL) Reference

Cryptococcus

neoformans
H99S 6.3 [1]

Cryptococcus gattii R265 3.13 [2]

Cryptococcus gattii R272 3.13 [2]

2.2. Time-Kill Kinetics

AEC5 demonstrates rapid fungicidal activity against C. neoformans. Studies have shown a

significant reduction in fungal viability within a short period of exposure.

Time (minutes)
% Reduction in Fungal
Growth

Reference

30 ~50% [2]

180 100% (complete elimination) [3][4]

2.3. Proposed Mechanism of Action

The cationic nature of AEC5, conferred by the NLys residue, is thought to facilitate its initial

electrostatic interaction with negatively charged components of the fungal cell membrane, such

as phospholipids and glucans. Subsequent insertion of the peptoid into the lipid bilayer,

potentially driven by the hydrophobic Ntri and Nfur residues, leads to membrane

permeabilization, loss of intracellular contents, and ultimately, cell death.

Extracellular Space Fungal Cell Membrane Intracellular Space

AEC5 Peptoid Lipid Bilayer

Electrostatic
Interaction Intracellular Contents

Membrane
Permeabilization Cell Death

Leakage
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Proposed mechanism of action for AEC5.

Cytotoxicity and In Vivo Toxicity
AEC5 exhibits a favorable toxicity profile, with significantly higher concentrations required to

induce toxicity in mammalian cells compared to its antifungal MIC.

Cell Line Cell Type IC50 (µg/mL) Reference

NIH/3T3
Mouse Embryonic

Fibroblast
50.3 [1]

HepG2
Human Liver

Carcinoma
43.6 [1]

HPL1A
Human Lung

Epithelial
36.3 [1]

In a murine model, daily injections of AEC5 for 28 days showed no observable toxicity.[3][4]

Experimental Protocols
4.1. Solid-Phase Synthesis of AEC5

AEC5 is synthesized using the sub-monomer method of solid-phase peptoid synthesis. This

method involves a two-step cycle for each monomer addition: acylation with bromoacetic acid

followed by nucleophilic displacement with the corresponding primary amine.
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Workflow for the solid-phase synthesis of AEC5.
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Methodology:

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using

a solution of 20% piperidine in DMF.

Monomer Addition Cycle (repeated for each monomer):

Acylation: Add a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in

DMF to the resin and agitate.

Displacement: Add the respective primary amine (N-(2-furylmethyl)amine for Nfur, Boc-

protected N-(4-aminobutyl)amine for NLys, and N-(2,2,2-trifluoroethyl)amine for Ntri) in N-

methyl-2-pyrrolidone (NMP) to the resin and agitate.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing

trifluoroacetic acid (TFA), to cleave the peptoid from the resin and remove any side-chain

protecting groups (e.g., Boc group on NLys).

Purification: Purify the crude peptoid using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and analytical RP-HPLC.

4.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of AEC5 against fungal strains is determined using a broth microdilution method

according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

Serial Dilution: Prepare a two-fold serial dilution of AEC5 in a 96-well microtiter plate.

Inoculation: Add the fungal inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at 35°C for 48-72 hours.

MIC Determination: The MIC is defined as the lowest concentration of AEC5 that causes

complete inhibition of visible fungal growth.

4.3. Membrane Permeabilization Assay

The ability of AEC5 to permeabilize the fungal cell membrane can be assessed using a

fluorescent dye such as SYTOX Green.

Methodology:

Cell Preparation: Wash and resuspend fungal cells in a suitable buffer.

Dye Addition: Add SYTOX Green to the cell suspension. SYTOX Green is a high-affinity

nucleic acid stain that only enters cells with compromised plasma membranes.

AEC5 Treatment: Add varying concentrations of AEC5 to the cell suspension.

Fluorescence Measurement: Monitor the increase in fluorescence over time using a

fluorescence plate reader. An increase in fluorescence indicates membrane

permeabilization.

4.4. Cytotoxicity Assay

The cytotoxicity of AEC5 against mammalian cell lines is evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

AEC5.

Incubation: Incubate the cells for 24-48 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with

active metabolism will reduce the yellow MTT to a purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is proportional to the number of viable cells. The IC50 value is calculated as

the concentration of AEC5 that reduces cell viability by 50%.

Conclusion
AEC5 is a promising antifungal peptoid with potent activity against clinically relevant

Cryptococcus species. Its rapid fungicidal action, favorable in vivo half-life, and low toxicity

profile make it an attractive candidate for further development as a therapeutic agent for the

treatment of cryptococcal infections. The detailed methodologies provided in this guide are

intended to facilitate further research and development of AEC5 and related peptoid-based

antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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